Tert-butyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Overview
Description
Tert-butyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Biltz synthesis, which involves the reaction of benzylamine with glyoxal and formaldehyde under acidic conditions.
Modern Approaches: Advanced synthetic methods include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the isoquinoline core.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Saturated isoquinolines and tetrahydroisoquinolines.
Substitution: Halogenated isoquinolines and alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: Isoquinoline derivatives exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and inflammation. Industry: Isoquinoline derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure with a hydroxymethyl group at the 5-position.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate: Contains a boronic acid derivative at the 5-position.
Tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate: Features a chloro group and a spirocyclic structure.
Uniqueness: Tert-butyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate stands out due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile contribute to its importance in both research and industry.
Properties
IUPAC Name |
tert-butyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-5-7-12-11(10)8-9-16-13(12)14(17)18-15(2,3)4/h5-7,13,16H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOQFIQSSQAUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC(C2=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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